molecular formula C28H50O10 B1207503 3-O-alpha-mycarosylerythronolide B

3-O-alpha-mycarosylerythronolide B

Cat. No.: B1207503
M. Wt: 546.7 g/mol
InChI Key: WWWXDCNRNMZGEN-UPOWUTDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-alpha-mycarosylerythronolide B (MEB) is a crucial advanced intermediate in the biosynthetic pathway of erythromycin, a clinically important macrolide antibiotic . In this pathway, MEB is the direct substrate for the enzyme 3-alpha-mycarosylerythronolide B desosaminyl transferase (EryCIII, EC 2.4.1.278) . This glycosyltransferase catalyzes the attachment of a dTDP-D-desosamine sugar molecule to the MEB aglycone, resulting in the formation of erythromycin D . This specific glycosylation step is a critical point for the diversification of macrolide structures. Research into the enzymatic activity of EryCIII, facilitated by the availability of MEB, allows for the exploration of engineered biosynthesis to create novel macrolide derivatives . Recent research highlights the value of MEB in metabolic engineering, demonstrating that its production can be significantly enhanced (over 100-fold) in alternative Streptomyces hosts by expressing supporting enzymes like glucose-1-phosphate thymidylyltransferase (RfbA), which promotes the biosynthesis of the necessary sugar donor TDP-L-mycarose . This positions MEB as a vital standard and feedstock for studies focused on optimizing antibiotic production yields and understanding the complex biochemistry of polyketide glycosylation . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50O10

Molecular Weight

546.7 g/mol

IUPAC Name

(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C28H50O10/c1-10-19-14(3)22(30)15(4)21(29)13(2)11-27(8,34)24(31)16(5)23(17(6)26(33)37-19)38-20-12-28(9,35)25(32)18(7)36-20/h13-20,22-25,30-32,34-35H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,22+,23+,24-,25+,27-,28-/m1/s1

InChI Key

WWWXDCNRNMZGEN-UPOWUTDQSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Origin of Product

United States

Elucidation of Biosynthetic Pathways for 3 O Alpha Mycarosylerythronolide B

Precursor Polyketide Biosynthesis

The foundational structure of 3-O-alpha-mycarosylerythronolide B is the polyketide-derived macrolactone, erythronolide B. This is synthesized from simple carboxylic acid units through a series of condensation reactions.

The biosynthesis of the erythromycin (B1671065) aglycone begins with the formation of 6-deoxyerythronolide B (6-dEB). nih.gov This process is initiated with a propionyl-CoA starter unit and involves six successive condensations with methylmalonyl-CoA. pitt.edu The resulting polyketide chain undergoes cyclization to form the 14-membered lactone ring of 6-dEB. nih.govpitt.edu Subsequently, 6-dEB is hydroxylated at the C-6 position to yield erythronolide B (EB). libretexts.org The remarkable stereochemical control during this process, generating only one of 2048 possible diastereomers of the acyclic precursor to 6-dEB, is a testament to the high fidelity of the enzymatic machinery involved. libretexts.org

The synthesis of 6-dEB is catalyzed by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.govportlandpress.com DEBS is a Type I polyketide synthase (PKS), meaning it is composed of large, multifunctional proteins organized into modules. wikipedia.orgnih.gov The entire DEBS system consists of three large proteins (DEBS 1, DEBS 2, and DEBS 3), each containing two modules. acs.orguniprot.org

Each module is responsible for one cycle of chain elongation and contains several domains that carry out specific catalytic functions. nih.govpitt.edu The core domains of each module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.gov The AT domain selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. nih.gov

Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may also be present in a module to modify the β-keto group formed after each condensation. wikipedia.orgpitt.edu The specific combination of these reductive domains in each module dictates the final structure of the polyketide backbone. nih.gov The final step in the PKS system is the release and cyclization of the completed polyketide chain, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of DEBS 3. nih.govacs.org

Table 1: Key Enzymes and Intermediates in Precursor Polyketide Biosynthesis

Step Precursor(s) Key Enzyme/System Intermediate/Product
Initiation Propionyl-CoA DEBS Loading Didomain Propionyl-ACP
Elongation (6 cycles) Methylmalonyl-CoA DEBS Modules 1-6 Acyl-ACP intermediates
Cyclization/Release Heptaketide chain Thioesterase (TE) 6-deoxyerythronolide B (6-dEB)

Deoxysugar Biosynthesis Pathways

The sugar moiety attached to the erythronolide B core is the deoxysugar L-mycarose. Its biosynthesis is a separate pathway that begins with a common sugar phosphate (B84403).

The biosynthesis of TDP-L-mycarose starts from glucose-1-phosphate. acs.orgnih.gov This pathway involves a series of enzymatic reactions that modify the glucose molecule. The process can be reconstituted in vitro using a combination of enzymes from different bacterial sources. acs.orgnih.gov

The key steps in this pathway are:

Conversion of glucose-1-phosphate to TDP-D-glucose. acs.orgnih.gov

A 4,6-dehydratase acts on TDP-D-glucose. acs.orgnih.gov

A subsequent 2-dehydration and 3-reduction form a key intermediate. acs.orgnih.gov

Methylation at the C-3 position is carried out by a methyltransferase. acs.orgnih.gov

Epimerization at C-5 and reduction at C-4 yield the final product, TDP-L-mycarose. acs.orgnih.gov

A one-pot enzymatic synthesis has been developed that combines enzymes from E. coli or Salmonella typhi with enzymes from Streptomyces fradiae to produce TDP-L-mycarose from glucose-1-phosphate and thymidine (B127349). acs.orgnih.gov

Table 2: Enzymes in the TDP-L-mycarose Biosynthetic Pathway

Enzyme Function
Glucose-1-phosphate thymidylyltransferase (e.g., TylA1, RfbA) Thymidylylation of glucose-1-phosphate
TDP-glucose 4,6-dehydratase (e.g., TylA2, RfbB) Dehydration at C-4 and C-6
2-dehydrase (e.g., TylX3) Dehydration at C-2
3-reductase (e.g., TylC1) Reduction at C-3
Methyltransferase (e.g., TylC3) Methylation at C-3
Epimerase (e.g., TylK) Epimerization at C-5

While not directly incorporated into this compound, dTDP-D-desosamine is a crucial component of the final antibiotic, erythromycin. Its biosynthesis is another important deoxysugar pathway that often occurs in the same organisms. biocyc.orgnih.gov The synthesis of dTDP-D-desosamine from dTDP-4-keto-6-deoxy-D-glucose requires four enzymatic steps. nih.govresearchgate.netresearchgate.net This pathway has been characterized in various bacteria, including Micromonospora megalomicea and Streptomyces venezuelae. biocyc.orgnih.gov The enzymes involved include a 3,4-dehydratase, a 3,4-reductase, a 3-aminotransferase, and a 3-N-dimethyltransferase. researchgate.netresearchgate.net

Glycosylation Mechanisms and Glycosyltransferase Activity

The final step in the formation of this compound is the attachment of the L-mycarose sugar to the erythronolide B aglycone. This reaction is catalyzed by a specific glycosyltransferase. nih.gov Glycosyltransferases are enzymes that facilitate the transfer of a sugar moiety from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. nih.govnih.gov

In the biosynthesis of erythromycin and its precursors, the glycosyltransferase EryCIII is responsible for attaching the mycarose (B1676882) unit. researchgate.net This enzyme specifically recognizes TDP-L-mycarose as the sugar donor and erythronolide B as the acceptor molecule. nih.gov The glycosidic bond is formed at the C-3 hydroxyl group of erythronolide B, resulting in the formation of this compound. nih.gov The activity of these glycosyltransferases is highly specific, ensuring the correct sugar is attached to the correct position on the macrolide, which is essential for the biological activity of the final antibiotic.

Enzymatic Transfer of TDP-L-mycarose to Erythronolide B (C3 Position)

The initial glycosylation step in the erythromycin biosynthetic pathway involves the formation of 3-O-α-mycarosylerythronolide B. This reaction is catalyzed by the enzyme dTDP-L-mycarose:erythronolide-B 3-O-alpha-mycarosyltransferase (EryBV). This glycosyltransferase attaches the neutral sugar L-mycarose, from the activated sugar donor thymidine diphosphate (B83284) (TDP)-L-mycarose, to the C3 hydroxyl group of the erythronolide B macrocyclic core. modelseed.org

Table 1: Key Enzyme in the Formation of 3-O-α-mycarosylerythronolide B

Enzyme NameSubstrate 1Substrate 2ProductEC Number
dTDP-L-mycarose:erythronolide-B 3-O-alpha-mycarosyltransferase (EryBV)Erythronolide BTDP-β-L-mycarose3-O-α-mycarosylerythronolide BN/A

Desosaminyl Transferase (EryCIII) Function in Erythromycin D Formation from this compound

Following its synthesis, 3-O-α-mycarosylerythronolide B serves as the specific macrolide acceptor for the next glycosylation step, which is catalyzed by the desosaminyl transferase, EryCIII. nih.govwikipedia.org This enzyme facilitates the transfer of the amino sugar desosamine (B1220255) from its activated donor, TDP-D-desosamine, to the C5 hydroxyl group of the mycarose moiety on 3-O-α-mycarosylerythronolide B. nih.govmodelseed.org The product of this reaction is erythromycin D. wikipedia.orgmodelseed.org

EryCIII exhibits high selectivity for both its macrolide and nucleotide sugar substrates. nih.gov Studies have shown that it does not glycosylate alternative macrolide structures like 6-deoxyerythronolide B, nor can it utilize sugar donors that differ even slightly from TDP-D-desosamine, such as TDP-D-mycaminose. nih.gov The catalytic activity of EryCIII is significantly enhanced by its interaction with a partner protein, EryCII, which is a cytochrome P450 homologue. researchgate.netresearchgate.net In vitro reconstitution of EryCIII activity has demonstrated its high efficiency, with a kcat value greater than 100 min⁻¹. nih.gov

Table 2: Characterization of Desosaminyl Transferase (EryCIII)

Enzyme NameSubstrate 1Substrate 2ProductEC Number
Desosaminyl transferase (EryCIII)3-O-α-mycarosylerythronolide BTDP-α-D-desosamineErythromycin D2.4.1.278

Structural Biology and Mechanistic Insights of Key Glycosyltransferases

The structural and mechanistic understanding of glycosyltransferases (GTs) like EryBV and EryCIII is crucial for comprehending their specificity and catalytic power. dntb.gov.ua Glycosyltransferases involved in macrolide biosynthesis typically belong to the GT-B fold family, which features two distinct Rossmann-like domains. pnas.org

The crystal structure of the EryCIII enzyme in a complex with its activating partner, EryCII, has been determined, providing significant insights into their interaction. researchgate.net This structural information helps to explain why EryCII is necessary for the optimal activity of EryCIII. researchgate.netresearchgate.net

Studies on related macrolide glycosyltransferases, such as OleD which glycosylates erythromycin, reveal that substrate binding is often dominated by hydrophobic interactions rather than polar contacts, despite the numerous hydroxyl groups on the macrolide. pnas.org For instance, when erythromycin binds to OleD, it adopts a conformation nearly identical to its conformation when bound to its ribosomal target. pnas.org This suggests that the enzyme recognizes a low-energy conformation of the macrolide. These structural insights provide a framework for understanding the precise regiospecificity of glycosylation reactions in the erythromycin pathway and offer a platform for the potential engineering of these enzymes for novel antibiotic synthesis. dntb.gov.uapnas.org

Table 3: Structural Features of Related Macrolide Glycosyltransferases

EnzymeStructural FoldKey Binding InteractionsMechanistic Notes
OleDGT-BPrimarily hydrophobicBinds erythromycin in a conformation similar to its ribosome-bound state. pnas.org
EryCIIIGT-BSpecific substrate recognitionActivity is dependent on complex formation with the P450 homologue EryCII. researchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology Strategies for 3 O Alpha Mycarosylerythronolide B Production

Host Microorganism Selection and Development

The choice of a microbial chassis is a critical first step in developing a production platform for MEB. Both heterologous hosts, like Escherichia coli, and native or engineered Streptomyces species have been explored, each presenting distinct advantages and challenges.

Escherichia coli is a widely used host for heterologous production due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.gov The de novo biosynthesis of MEB has been successfully achieved in E. coli by introducing the necessary biosynthetic genes. nih.govnih.gov An initial strain, BAP1, engineered to produce the erythronolide B precursor, 6-deoxyerythronolide B (6-dEB), served as the starting point for building the full MEB pathway. nih.gov The heterologous expression of the entire erythromycin (B1671065) biosynthetic gene cluster has also been accomplished in E. coli, demonstrating its capability to host complex polyketide synthase (PKS) pathways. nih.gov

However, a significant challenge in using E. coli is the often-low titers of the final product. For instance, initial attempts at producing erythromycin C and D, downstream products of MEB, in a 6-dEB-producing E. coli strain resulted in titers of only 0.4 and 0.5 mg/L, respectively. nih.govresearchgate.net This limitation is frequently attributed to an insufficient supply of the unusual sugar precursor, TDP-L-mycarose, which is essential for the glycosylation of erythronolide B to form MEB. nih.govnih.gov Consequently, much of the engineering effort in E. coli has focused on optimizing the biosynthesis of this crucial sugar moiety.

Streptomyces species are the native producers of many polyketides, including erythromycin, making them attractive platforms for MEB production. nih.govnih.gov They possess the inherent metabolic pathways and cellular machinery required for the efficient synthesis of polyketide precursors like propionyl-CoA and methylmalonyl-CoA. frontiersin.org To create a clean host for heterologous expression, the native erythromycin biosynthetic gene cluster can be deleted from a high-producing strain, such as Saccharopolyspora erythraea, leading to the accumulation of these precursors. frontiersin.orgfrontiersin.org

Streptomyces coelicolor, a model actinomycete, has been successfully engineered to produce MEB. By expressing the eryF and eryB genes, researchers were able to produce both erythronolide B (EB) and MEB. researchgate.net A significant breakthrough in this system was the discovery that the expression of glucose-1-phosphate thymidylyltransferase (RfbA) from Saccharopolyspora erythraea could dramatically increase MEB production by over 100-fold. This enzyme is crucial for the biosynthesis of the TDP-L-mycarose precursor, highlighting that precursor supply is a key bottleneck in Streptomyces as well. researchgate.net This finding also suggests that the presence or absence of enzymes like RfbA can be a key factor in selecting suitable alternative Streptomyces species for erythromycin production. researchgate.net

Genetic Manipulation and Pathway Optimization Techniques

Once a suitable host is selected, a variety of genetic manipulation and pathway optimization techniques are employed to increase the production of MEB. These strategies involve reconstructing the biosynthetic pathway, enhancing the supply of precursors, and eliminating competing metabolic pathways.

The biosynthesis of MEB requires the coordinated expression of a large set of genes. This includes the genes for the 6-deoxyerythronolide B synthase (DEBS), a massive modular polyketide synthase, as well as the enzymes responsible for synthesizing TDP-L-mycarose and the glycosyltransferase that attaches the sugar to the polyketide core. nih.govresearchgate.net In E. coli, this has been achieved by assembling the required genes into plasmids. For example, the biosynthesis of MEB was established in a 6-dEB producing E. coli strain by introducing plasmids containing the genes for TDP-L-mycarose synthesis. nih.gov

Successfully expressing these large and complex pathways often requires careful tuning of gene expression. In many cases, simply introducing the genes does not lead to high levels of protein production. For instance, when analyzing the expression of the TDP-L-mycarose pathway genes in E. coli, it was found that several of the proteins were not expressed adequately, necessitating further optimization. nih.gov

A recurring theme in MEB production is the limited supply of precursors, particularly the unusual sugar TDP-L-mycarose and its building block, glucose-1-phosphate (G1P). nih.govnih.gov Metabolic engineering strategies have been developed to redirect carbon flux towards these essential molecules.

In E. coli, glucose-6-phosphate (G6P) is a key metabolic node that serves as a precursor for glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TDP-L-mycarose biosynthetic pathway. nih.gov To channel more G6P towards MEB production, genes in competing pathways can be disrupted.

Furthermore, overexpression of key enzymes in the TDP-L-mycarose pathway can significantly boost its production. For example, overexpressing rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (TDP-glucose-4,6-dehydratase) in an engineered E. coli strain led to a further increase in MEB titer. nih.govnih.gov

Table 1: Enhancement of MEB and TDP-L-mycarose Production in Engineered E. coli Strains
StrainGenetic ModificationMEB Titer (mg/L)Fold Increase (MEB)TDP-L-mycarose Titer (mg/L)Fold Increase (TDP-L-mycarose)
BAP230 (Parental)Baseline MEB production4.21.08.31.0
QC13Triple knockout of competing pathways (ΔpgiΔzwfΔyihX)41.29.8--
-QC13 with overexpression of rfbA and rfbB48.311.5--
sZF13 (pZF230)Triple knockout strain engineered to enhance G1P supply--107.212.9

To maximize the carbon flux towards MEB, it is often necessary to block or downregulate competing metabolic pathways that drain the precursor pools. In the context of enhancing TDP-L-mycarose supply in E. coli, the primary competing pathways are glycolysis and the pentose phosphate pathway, which consume the precursor G6P. nih.gov

A systematic gene knockout strategy was employed to block these competing pathways. Single-gene knockouts of pgi (phosphoglucose isomerase) in the glycolysis pathway and zwf (glucose-6-phosphate dehydrogenase) in the pentose phosphate pathway both led to increased MEB production. nih.gov A triple knockout strain (BAP1ΔpgiΔzwfΔyihX) resulted in a significant 9.8-fold increase in MEB titer, from 4.2 mg/L in the parent strain to 41.2 mg/L. nih.govnih.gov This demonstrates the effectiveness of channeling metabolic flux by eliminating key competing reactions.

In addition to central carbon metabolism, pathways that consume the glycosylating agent itself can be targeted. For example, deleting genes involved in the consumption of TDP-4-keto-6-deoxy-D-glucose (TKDG), an intermediate in the biosynthesis of other sugars, has been shown to enhance the production of TDP-L-mycarose and TDP-D-desosamine, leading to a 60-fold increase in erythromycin D production in a biocatalytic system. nih.gov

Table 2: Effect of Competing Pathway Gene Knockouts on MEB Production in E. coli
StrainGenotypeTargeted PathwayMEB Titer (mg/L)
BAP230Wild-type for competing pathwaysN/A (Control)4.2
QC2ΔpgiGlycolysis10.3
QC3ΔzwfPentose Phosphate Pathway11.2
QC13ΔpgiΔzwfΔyihXGlycolysis, Pentose Phosphate Pathway, and other41.2

Overexpression of Rate-Limiting Enzymes (e.g., RfbA, EryF)

One of the primary bottlenecks in MEB synthesis is the availability of the unusual sugar, TDP-L-mycarose. The initial steps of this sugar's biosynthesis are catalyzed by enzymes encoded by the rfb gene cluster. In a study engineering Escherichia coli for MEB production, the overexpression of rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (TDP-D-glucose 4,6-dehydratase) from E. coli was shown to increase the MEB titer by 17%, from 41.2 mg/L to 48.3 mg/L nih.gov. This demonstrates that enhancing the supply of the TDP-D-glucose precursor is an effective strategy.

Another crucial rate-limiting step is the C6-hydroxylation of the polyketide core, 6-deoxyerythronolide B (6-dEB), to form erythronolide B (EB), the direct aglycone precursor of MEB. This reaction is catalyzed by the cytochrome P450 enzyme EryF. Engineering the EryF hydroxylase has proven to be a potent strategy for improving the production of EB in heterologous hosts like E. coli. Through site-directed mutagenesis, an engineered mutant of Saccharopolyspora erythraea EryF, I379V, achieved a four-fold increase in EB yield, reaching 131 mg/L compared to the wild-type enzyme. Further combinatorial mutagenesis resulted in a triple mutant (I379V_G165S_A74F) that boosted the EB concentration to 184.8 mg/L, a 5.6-fold increase over the native EryF scientificbio.com. Enhancing the efficiency of this hydroxylation step ensures a greater supply of the erythronolide B acceptor molecule for subsequent glycosylation.

Table 1: Impact of Rate-Limiting Enzyme Overexpression on Product Titer

Target Enzyme(s)StrategyHost OrganismProduct MeasuredInitial Titer (mg/L)Final Titer (mg/L)Fold IncreaseReference
RfbA, RfbBOverexpression of native E. coli genesE. coli3-O-α-mycarosylerythronolide B (MEB)41.248.31.17 nih.gov
EryF (SaEryF)Site-directed mutagenesis (I379V mutant)E. coliErythronolide B (EB)32.71314.00 scientificbio.com
EryF (SaEryF)Combinatorial mutagenesis (I379V_G165S_A74F mutant)E. coliErythronolide B (EB)32.7184.85.65 scientificbio.com

Promoter and Ribosome Binding Site Engineering for Gene Expression Modulation

Fine-tuning the expression levels of biosynthetic genes is paramount for balancing metabolic pathways and maximizing product yield. Promoter and Ribosome Binding Site (RBS) engineering are powerful tools for modulating transcription and translation, respectively.

At the translational level, the sequence of the Ribosome Binding Site (RBS) plays a critical role in determining the rate of protein synthesis nih.govnih.govresearchgate.netresearchgate.net. Synthetic RBSs can be designed to provide a wide range of translation initiation rates, enabling precise control over the expression level of individual enzymes within a pathway nih.govresearchgate.net. This is particularly important for multi-gene pathways where stoichiometric balance of enzymes is crucial to prevent the accumulation of toxic intermediates and to optimize metabolic flux. While specific quantitative data on RBS engineering directly for MEB production is not extensively detailed, the principle of using RBS libraries to fine-tune the expression of the TDP-L-mycarose pathway genes (rfbA, rfbB, etc.) and the glycosyltransferase (eryBV) is a key strategy in synthetic biology to optimize the production of glycosylated molecules like MEB nih.govresearchgate.net.

CRISPR-based Interference (CRISPRi) Systems for Pathway Regulation

CRISPR-based interference (CRISPRi) has emerged as a powerful tool for the targeted repression of gene expression, enabling the redirection of metabolic flux towards desired products. This technology utilizes a catalytically deactivated Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to block transcription of specific genes without making permanent changes to the DNA sequence.

A key application of CRISPRi in enhancing MEB production has been the downregulation of competing metabolic pathways that drain precursors from the TDP-L-mycarose biosynthetic pathway. In an engineered E. coli strain, the supply of the precursor glucose-1-phosphate (G1P) was identified as a limiting factor. To channel more carbon towards G1P, a CRISPRi system was implemented to repress the glycolysis pathway. By targeting pyruvate (B1213749) kinase (pykA and pykF), the system aimed to increase the pool of upstream glycolytic intermediates that can be converted to G1P nih.gov.

Table 2: Application of CRISPRi for Pathway Regulation in MEB-Producing E. coli

Target PathwayTarget Gene(s)StrategyObjectiveObserved OutcomeReference
TDP-L-rhamnose SynthesisrmlC, rfbDDual-sgRNA CRISPRi repressionPrevent leakage of TKDG intermediateIncreased biomass-specific MEB production rate but caused a growth defect, leading to no net titer increase. nih.gov
GlycolysispykA, pykFDual-sgRNA CRISPRi repressionEnhance the precursor G1P poolAimed to redirect carbon flux towards TDP-L-mycarose synthesis. nih.gov

Fermentation Process Optimization for Enhanced Titer

Optimizing the fermentation environment is crucial for translating genetic modifications into industrially relevant production titers. This involves refining the culture medium composition and precisely controlling the physical and chemical parameters within the bioreactor.

Culture Media Composition and Nutrient Supplementation

The composition of the fermentation medium directly impacts cell growth and secondary metabolite production. For the heterologous production of MEB in E. coli, a modified Luria Broth (LB) medium has been utilized, supplemented with additional components to support the complex biosynthetic pathway nih.gov.

A typical fermentation medium for MEB production in engineered E. coli includes a base of tryptone and yeast extract, supplemented with glycerol (B35011) as a carbon source and a HEPES buffer to maintain a stable pH. To provide the necessary propionyl-CoA starter unit for the polyketide synthase, the medium is supplemented with sodium propionate (B1217596). The timing of supplementation is critical; for instance, sodium propionate is added once the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.4) nih.gov. The induction of the heterologously expressed genes is also a key step, often controlled by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG) at a specific cell density nih.gov. For strains employing CRISPRi systems for pathway regulation, an additional inducer, such as L-arabinose, is required to activate dCas9 expression nih.gov.

Table 3: Example Fermentation Medium for MEB Production in E. coli

ComponentConcentration/AmountPurposeReference
Tryptone10 g/LNitrogen source, amino acids nih.gov
Yeast Extract5 g/LVitamins, nitrogen, amino acids nih.gov
NaCl10 g/LOsmotic balance nih.gov
Glycerol15 g/LCarbon source nih.gov
HEPES100 mMBuffering agent (pH 7.6) nih.gov
Sodium Propionate5 mMPrecursor for 6-dEB synthesis nih.gov
IPTG0.5 mMInducer for gene expression nih.gov
L-arabinose10 mMInducer for CRISPRi system nih.gov

Bioreactor Conditions and Cultivation Parameters

Controlling cultivation parameters in a bioreactor is essential for maximizing cell density and product formation. Key parameters include temperature, pH, dissolved oxygen (DO), and agitation pharsol.comcedarstoneindustry.com.

For MEB production in E. coli, a two-stage temperature strategy is often employed. An initial growth phase at 37°C allows for rapid biomass accumulation. After induction of the biosynthetic pathway genes, the temperature is lowered significantly, for instance to 22°C, for the production phase nih.gov. This temperature reduction helps to improve protein folding and solubility, and can enhance the stability of the product and the producing enzymes.

While specific bioreactor-scale data for MEB is limited, general principles for microbial fermentation are applicable. The pH is typically controlled around a neutral value (e.g., 7.0-7.6) through the automated addition of acid or base cedarstoneindustry.comboquinstrument.com. Dissolved oxygen is a critical parameter, especially for pathways involving P450 enzymes like EryF, and is maintained at a setpoint (e.g., >30% air saturation) by adjusting agitation speed and airflow rate to ensure sufficient oxygen for both cell respiration and enzymatic hydroxylation pharsol.comnih.gov. Fed-batch strategies, where nutrients like the carbon source are fed continuously or intermittently, are commonly used in industrial fermentation to achieve high cell densities and prolong the production phase, which could be applied to further enhance MEB titers frontiersin.orgresearcher.lifenih.gov.

Advanced Analytical Methodologies for 3 O Alpha Mycarosylerythronolide B Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-O-alpha-mycarosylerythronolide B, enabling its separation from a complex mixture of related compounds in fermentation products. pharmaerudition.org This chromatographic method is widely used for both qualitative and quantitative analysis of erythromycin (B1671065) and its precursors. researchgate.net

In a typical application, reversed-phase HPLC is employed to separate MEB from other biosynthesis intermediates like 6-dEB (6-deoxyerythronolide B) and EB (erythronolide B). The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. scielo.br The retention time (Rt), the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. For instance, in studies involving the biosynthesis of MEB in E. coli, HPLC analysis has shown distinct retention times for MEB and its precursors. researchgate.net

The quantification of this compound is achieved by integrating the peak area in the chromatogram and comparing it to a standard curve generated from known concentrations of a purified MEB standard. This allows for the determination of the titer of MEB produced in fermentation processes. For example, a concentration of 4.2 mg/L of MEB was quantified in an engineered E. coli strain using this method. researchgate.net

Table 1: HPLC Retention Times of this compound and Related Compounds
CompoundRetention Time (Rt) in minutes
6-dEBNot specified in the provided text
EBNot specified in the provided text
3-O-(2'',6''-dideoxy-α-L-arabino-hexopyranosyl) erythronolide B18.2
3-O-(2'',6''-dideoxy-α-L-ribo-hexopyranosyl) erythronolide B18.8
This compound (MEB)20.4

Data sourced from a study on MEB biosynthesis in E. coli. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is instrumental for the unambiguous identification and precise quantification of this compound, even at low concentrations in complex matrices like fermentation broths. nih.govnih.gov

Following separation by the LC system, the analyte of interest, MEB, is introduced into the mass spectrometer. In the ion source, the molecules are ionized, typically using electrospray ionization (ESI), to form protonated molecules ([M+H]⁺). These ions are then fragmented, and the resulting fragment ions are analyzed. The specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions provide a molecular fingerprint for the compound. nih.gov

For this compound, the characteristic ion peak is observed at an m/z of 529.3389. researchgate.net This precise mass measurement is a key piece of evidence for its identification. In contrast, related compounds will exhibit different m/z values. For example, derivatives of MEB lacking a methyl group show an ion peak at m/z 515.3232, which is 14 mass units less than that of MEB. researchgate.net This level of specificity makes LC-MS/MS an invaluable tool for confirming the identity of biosynthetic products.

Table 2: Characteristic Ion Peaks of this compound and a Related Derivative in LC-MS/MS Analysis
CompoundCharacteristic Ion Peak (m/z)
Isomerized MEB derivatives lacking the C3' methyl group ([M+H-H₂O]⁺)515.3232
This compound (MEB)529.3389

Data obtained from HPLC-MS/MS analysis of fermentation products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation and stereochemical confirmation of organic molecules, including this compound. encyclopedia.pubcore.ac.uk While HPLC and LC-MS/MS can provide strong evidence for the presence and identity of a compound, NMR provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule.

In the analysis of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in the molecule. researchgate.net

A careful comparison of the ¹H and ¹³C NMR data of a synthesized compound with known standards or published data allows for unambiguous structural confirmation. researchgate.net For instance, in the biosynthesis of MEB in E. coli, the final confirmation of the product as this compound was achieved through the analysis of its NMR spectra. researchgate.net This confirmed that the correct sugar moiety (mycarose) was attached to the erythronolide B core at the C3 position with the correct alpha stereochemistry.

Future Directions and Emerging Research Avenues in 3 O Alpha Mycarosylerythronolide B Research

The study of 3-O-alpha-mycarosylerythronolide B, a pivotal intermediate in the biosynthesis of the antibiotic erythromycin (B1671065), is entering a new phase driven by advancements in synthetic biology, computational science, and genetic engineering. nih.gov Researchers are now looking beyond its native role to harness its potential as a scaffold for creating novel bioactive compounds. The future of research in this area is focused on innovative strategies to diversify macrolide structures, enhance production efficiency, and explore new biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.